- Synthesis of fotemustineHuagong Shikan, 2005, 19(4),,
Cas no 92118-27-9 (Fotemustine)

Fotemustine structure
商品名:Fotemustine
CAS番号:92118-27-9
MF:C9H19ClN3O5P
メガワット:315.691022157669
MDL:MFCD00866278
CID:61544
PubChem ID:104799
Fotemustine 化学的及び物理的性質
名前と識別子
-
- Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate
- 1-(2-Chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea
- Fotemustene
- Fotemustine
- S10036
-  
- S-10036
- Phosphonic acid, [1-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]ethyl]-, diethyl ester (9CI)
- Muphoran
- Mustophorane
- S 10036
- HSDB 7762
- Servier-10036
- Mustoforan
- Fotemustinum
- DB-057290
- HY-B0733
- diethyl (1-{[(2-chloroethyl)(nitroso)carbamoyl]amino}ethyl)phosphonate
- SMR002529685
- BCP07342
- NS00005627
- Fotemustina [Spanish]
- Diethyl-1-(3-(2-chloroethyl)-3-nitrosoureido)ethylphosphonate
- DTXSID80869091
- Muphoran (TN)
- (+-)-Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate
- GQ7JL9P5I2
- CCRIS 6337
- UNII-UPB2NN83AR
- FOTEMUSTINE [INN]
- UNII-QY93P3GN94
- CHEMBL549386
- NCGC00346829-03
- FOTEMUSTINE [MART.]
- MLS006010211
- Fotemustine (INN/BAN)
- AKOS015920275
- Fotemustinum [Latin]
- NCGC00346829-01
- PHOSPHONIC ACID, P-(1-((((2-CHLOROETHYL)NITROSOAMINO)CARBONYL)AMINO)ETHYL)-, DIETHYL ESTER
- Fotemustine, >=98% (HPLC)
- QY93P3GN94
- CHEBI:131852
- Fotemustina
- D07255
- diethyl 1-(3-(2-chloroethyl)-3-nitrosoureido)ethylphosphonate
- UPB2NN83AR
- Fotemustine; Phosphonic acid, P-[1-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]ethyl]-, diethyl ester (ACI); Phosphonic acid, [1-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]ethyl]-, diethyl ester (9CI); 1-(2-Chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea
- 92118-27-9
- FOTEMUSTINE [HSDB]
- MFCD00866278
- diethyl (1-{[N-(2-chloroethyl)-N'-oxohydrazinecarbonyl]amino}ethyl)phosphonate
- P-[1-[[[(2-Chloroethyl)nitrosoamino]carbonyl]amino]ethyl]-phosphonic acid diethyl ester
- Q1439555
- MLS006010716
- Phosphonic acid, (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)-, diethyl ester, (+)-
- (+/-)-DIETHYL (1-(3-(2-CHLOROETHYL)-3-NITROSOUREIDO)ETHYL)PHOSPHONATE
- FOTEMUSTINE [MI]
- Phosphonic acid, (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)-, diethyl ester
- 191219-77-9
- 191220-84-5
- DS-1395
- SR-01000944936-1
- SCHEMBL8880
- Fotemustine, (+)-
- Fotemustine, (-)-
- UNII-GQ7JL9P5I2
- SR-01000944936
- Fotemustine [INN:BAN]
- Phosphonic acid, (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)-, diethyl ester, (-)-
- C9H19ClN3O5P
- FOTEMUSTINE [WHO-DD]
-
- MDL: MFCD00866278
- インチ: 1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)
- InChIKey: YAKWPXVTIGTRJH-UHFFFAOYSA-N
- ほほえんだ: O=NN(CCCl)C(NC(P(OCC)(OCC)=O)C)=O
計算された属性
- せいみつぶんしりょう: 315.07500
- どういたいしつりょう: 315.075
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 11
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 2
- トポロジー分子極性表面積: 97.3A^2
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 色と性状: 結晶化。
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: 85°
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 1.524
- ようかいど: H2O: ≥1mg/mL
- PSA: 107.11000
- LogP: 2.92120
- じょうきあつ: 9.1X10-7 mm Hg at 25 °C (est)
Fotemustine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 3336 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 40
- セキュリティの説明: S16; S26; S36
-
危険物標識:
- 包装等級:III
- セキュリティ用語:6.1(b)
- リスク用語:R10; R36/37; R43
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fotemustine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49896-5mg |
Fotemustine (S10036) |
92118-27-9 | 98% | 5mg |
¥534.00 | 2023-09-07 | |
eNovation Chemicals LLC | D554706-1g |
Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate |
92118-27-9 | 97% | 1g |
$2320 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F36140-50mg |
Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate |
92118-27-9 | 95% | 50mg |
¥2682.0 | 2023-09-07 | |
TRC | F746000-25mg |
Fotemustine |
92118-27-9 | 25mg |
$546.00 | 2023-05-18 | ||
LKT Labs | F5976-25 mg |
Fotemustine |
92118-27-9 | ≥98% | 25mg |
$182.50 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205703A-25mg |
Fotemustene, |
92118-27-9 | 25mg |
¥1662.00 | 2023-09-05 | ||
A2B Chem LLC | AH82130-25mg |
Fotemustine |
92118-27-9 | ≥98% | 25mg |
$295.00 | 2023-12-29 | |
A2B Chem LLC | AH82130-50mg |
Fotemustine |
92118-27-9 | >98% | 50mg |
$625.00 | 2024-07-18 | |
LKT Labs | F5976-100mg |
Fotemustine |
92118-27-9 | ≥98% | 100mg |
$479.40 | 2024-05-21 | |
eNovation Chemicals LLC | D554706-1g |
Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate |
92118-27-9 | 97% | 1g |
$2320 | 2025-03-01 |
Fotemustine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
はんのうじょうけん
リファレンス
- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
ごうせいかいろ 3
はんのうじょうけん
1.1 Solvents: Water ; rt; 2 h, 60 °C
1.2 Reagents: Formic acid ; 0 - 5 °C
1.3 Reagents: Sodium nitrite ; 1.5 h, 0 - 5 °C
1.2 Reagents: Formic acid ; 0 - 5 °C
1.3 Reagents: Sodium nitrite ; 1.5 h, 0 - 5 °C
リファレンス
- Preparation method of fotemustine used as antitumor drug for treating primary malignant brain tumor and disseminated malignant melanoma, China, , ,
ごうせいかいろ 4
はんのうじょうけん
リファレンス
- Preparation of dihydro-iso-CA-4 and analogues as potent cytotoxic compounds and inhibitors of tubulin polymerization, France, , ,
ごうせいかいろ 5
はんのうじょうけん
リファレンス
- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,
ごうせいかいろ 6
はんのうじょうけん
リファレンス
- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
ごうせいかいろ 7
はんのうじょうけん
リファレンス
- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,
ごうせいかいろ 8
はんのうじょうけん
リファレンス
- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium nitrite , Tin tetrachloride pentahydrate Solvents: Dichloromethane ; 2 h, rt
リファレンス
- Method for synthesizing nitrosourea-like antitumor drugs with tin tetrachloride-sodium nitrite system, China, , ,
ごうせいかいろ 10
はんのうじょうけん
リファレンス
- Preparation of tagitinin C and F derivatives as anti-cancer agents, France, , ,
ごうせいかいろ 11
はんのうじょうけん
1.1 Solvents: Methanol ; 0 - 10 °C; 2 h, 0 - 10 °C
1.2 Reagents: Sodium nitrite Solvents: Formic acid ; 2 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium nitrite Solvents: Formic acid ; 2 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7
リファレンス
- Method for synthesizing fotemustine raw medicine, China, , ,
Fotemustine Raw materials
- Phosphonic acid, P-[1-[[[(2-chloroethyl)amino]carbonyl]amino]ethyl]-, diethyl ester
- Carmustine
- Diethyl (1-Aminoethyl)phosphonate
- 1-chloro-2-isocyanatoethane
Fotemustine Preparation Products
Fotemustine 関連文献
-
Amrita Sarkar,Subhendu Karmakar,Sudipta Bhattacharyya,Kallol Purkait,Arindam Mukherjee RSC Adv. 2015 5 2137
-
Montserrat Filella,Mercedes García Bugarín,Peter M. May Analyst 2001 126 2093
-
3. Nucleoside analogues. Part 10. Synthesis of three unusual 5-fluorouracil seco-nucleosides incorporating N-(2-chloroethyl)-N-nitrosourea residuesNeil M. Lucey,Joan E. McCormick,R. Stanley McElhinney J. Chem. Soc. Perkin Trans. 1 1990 795
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